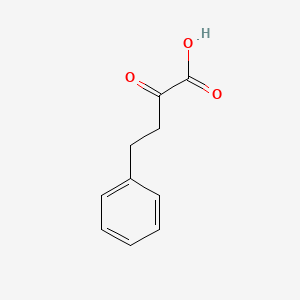

2-Oxo-4-phenylbutyric acid

Description

Nomenclature and Chemical Identity

2-Oxo-4-phenylbutyric acid is known by several synonyms, reflecting its structure and chemical relationships. The most common systematic name is 2-oxo-4-phenylbutanoic acid. sigmaaldrich.comlgcstandards.com Other names include 4-phenyl-2-oxobutanoic acid, α-oxobenzenebutanoic acid, and benzylpyruvic acid. guidechem.comclearsynth.com Its unique identity is cataloged by specific chemical identifiers.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 710-11-2 | guidechem.comsigmaaldrich.comlgcstandards.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀O₃ | guidechem.comsigmaaldrich.comlgcstandards.comsigmaaldrich.com |

| Molecular Weight | 178.18 g/mol | clearsynth.comsigmaaldrich.com |

| IUPAC Name | 2-oxo-4-phenylbutanoic acid | sigmaaldrich.comlgcstandards.comfishersci.ca |

| InChI Key | PPKAIMDMNWBOKN-UHFFFAOYSA-N | guidechem.comfluorochem.co.uksigmaaldrich.com |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C(=O)O | guidechem.com |

Historical Context of Research on this compound

Research interest in this compound and its derivatives grew significantly with the development of angiotensin-converting enzyme (ACE) inhibitors. guidechem.com Early research in the 1990s focused on the biological significance of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, which were identified as effective inhibitors of the HIV-1 protease. This established the importance of the 4-phenylbutanoic acid skeleton in medicinal chemistry.

A crucial development was the exploration of biotransformation routes, where enzymatic processes were used to synthesize chiral molecules. Studies demonstrated that this compound could be enzymatically reduced to its corresponding hydroxy acid, (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), a key precursor for ACE inhibitors. plos.orgresearchgate.net This highlighted the compound's potential for large-scale, sustainable pharmaceutical manufacturing and spurred further investigation into optimizing these biocatalytic processes. Patents filed in the early 2000s for various synthetic methods further cemented its role as a valuable intermediate in pharmaceutical research and development.

Significance and Broad Relevance in Scientific Disciplines

The unique structure of this compound, featuring both a carboxylic acid and a keto group, makes it a valuable molecule across multiple scientific disciplines. guidechem.comcymitquimica.com

In biochemistry, this compound (OPBA) is primarily recognized as a prochiral precursor for the synthesis of valuable chiral compounds. jiangnan.edu.cnevitachem.com It is a key substrate in enzymatic reactions, particularly asymmetric reductions catalyzed by dehydrogenases, to produce enantiomerically pure molecules. plos.orgresearchgate.net

A significant application is the biocatalytic reduction of OPBA to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), a crucial building block for several ACE inhibitors. plos.orgresearchgate.netnih.gov Researchers have extensively studied various enzymes, such as D-lactate dehydrogenase (D-LDH) from species like Lactobacillus bulgaricus and Lactobacillus plantarum, for their ability to catalyze this conversion with high stereoselectivity. plos.orgnih.gov Specific mutations in these enzymes have been shown to enhance their activity towards OPBA. plos.org

Furthermore, OPBA is a substrate for other enzymes like phenylalanine dehydrogenase, which can convert it to L-homophenylalanine (L-HPA), another important precursor for chiral pharmaceuticals. researchgate.net These biocatalytic transformations are favored for their environmental compatibility and high efficiency, often achieving high yields and excellent enantiomeric excess. plos.orgjiangnan.edu.cn

In organic chemistry, this compound serves as a versatile building block for creating more complex organic compounds. guidechem.com Its two reactive functional groups, the ketone and the carboxylic acid, allow for a wide range of chemical transformations. cymitquimica.com

One of the primary uses of the compound is as a starting material or intermediate in multi-step syntheses. guidechem.com For example, it can be prepared through methods like the condensation of benzaldehyde (B42025) with acetic anhydride (B1165640), followed by hydrogenation and hydrolysis steps. guidechem.com Another synthetic route involves the condensation of ethyl phenylacetate (B1230308) with diethyl oxalate. guidechem.com The compound itself can be esterified to produce derivatives like ethyl 2-oxo-4-phenylbutyrate (EOPB), which is also a critical intermediate for ACE inhibitors. guidechem.comnih.gov The ability to selectively target either the keto or the acid group makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.

The relevance of this compound in pharmaceutical sciences is almost exclusively as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). guidechem.comguidechem.com It is a precursor for the (S)-homophenylalanine moiety, which is a central pharmacophore unit in many angiotensin-converting enzyme (ACE) inhibitors. calis.edu.cn

ACE inhibitors like Lisinopril, Benazepril (B1667978), Enalapril, and Cilazapril are widely used to treat hypertension and congestive heart failure. guidechem.comjiangnan.edu.cncalis.edu.cn The synthesis of these drugs often involves the chiral intermediate (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) or its ethyl ester, which are produced directly from the asymmetric reduction of this compound or its corresponding ester. plos.orgjiangnan.edu.cncalis.edu.cn The development of efficient chemo-enzymatic routes to produce these chiral building blocks from this compound has been a major focus, as it allows for more cost-effective and environmentally friendly manufacturing of these important therapeutics. calis.edu.cn

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-oxo-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKAIMDMNWBOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221224 | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-11-2 | |

| Record name | α-Oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000710112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxo-4-phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-4-phenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxo 4 Phenylbutyric Acid

Chemical Synthesis Approaches

Chemical strategies for synthesizing 2-Oxo-4-phenylbutyric acid primarily involve condensation reactions and subsequent modifications. These methods leverage common starting materials to construct the target α-keto acid framework.

Reaction of Phenylacetic Acid with Pyruvic Acid Derivatives

The synthesis of this compound can be approached through the reaction of phenylacetic acid derivatives with pyruvic acid or its esters. While direct reaction details are not extensively documented in the provided results, related syntheses often involve the formation of an enolate from phenylacetic acid, which then acts as a nucleophile. A variation of this approach involves the condensation of ethyl pyruvate (B1213749) with benzaldehyde (B42025), followed by hydrogenation and oxidation steps to yield the final product. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of this compound and its esters, most notably through the Claisen condensation mechanism. synarchive.comlibretexts.org

A well-established method for synthesizing this compound involves the Claisen condensation of ethyl 3-phenylpropionate (B1229125) with ethyl oxalate. prepchem.comgoogle.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide. The base facilitates the formation of an enolate from ethyl 3-phenylpropionate, which then attacks the electrophilic carbonyl carbon of ethyl oxalate. libretexts.orgprepchem.com The initial product is the diethyl ester of 3-benzyl-oxosuccinic acid. google.com Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yield the desired this compound. prepchem.com

A typical procedure involves heating a mixture of ethyl 3-phenylpropionate, ethyl oxalate, and a sodium ethoxide solution in ethanol (B145695). The ethanol is distilled off, and the resulting residue is treated with sulfuric acid and heated under reflux to facilitate hydrolysis and decarboxylation, affording this compound as an oil. prepchem.com

Table 1: Reaction Parameters for Ethyl 3-phenylpropionate and Ethyl Oxalate Condensation

| Parameter | Value |

|---|---|

| Reactants | Ethyl 3-phenylpropionate, Ethyl oxalate |

| Base | 28% Sodium ethoxide in ethanol |

| Reaction Temperature | 60-70°C (Water bath) |

| Reaction Time | 1.5 hours |

| Post-treatment | Reflux with 15% v/v Sulfuric Acid for 15 hours |

| Product | This compound |

Data sourced from PrepChem. prepchem.com

Friedel-Crafts Condensation (relevant for 4-oxo-4-phenylbutanoic acid, structural analogue)

While not a direct synthesis for this compound, the Friedel-Crafts reaction is a key method for synthesizing its structural isomer, 4-oxo-4-phenylbutanoic acid. scholarsresearchlibrary.commdpi.com This reaction typically involves the acylation of benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride. scholarsresearchlibrary.commdpi.com This process is a classic example of electrophilic aromatic substitution, where the acylium ion generated from succinic anhydride and aluminum chloride attacks the benzene ring. The resulting product is 4-oxo-4-phenylbutanoic acid, which is an important compound in its own right and has been synthesized and structurally characterized in different polymorphic forms. mdpi.com

Esterification to Ethyl 2-oxo-4-phenylbutyrate

The carboxylic acid group of this compound can be readily esterified to form its corresponding esters, such as ethyl 2-oxo-4-phenylbutyrate. This aliphatic α-ketoester is a valuable intermediate, particularly for the synthesis of chiral precursors for angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com The esterification is typically achieved through a Fischer esterification reaction.

In a representative synthesis, this compound is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, like concentrated sulfuric acid. prepchem.com After the reaction is complete, the excess ethanol is removed, and the product is isolated and purified by distillation under reduced pressure to yield ethyl 2-oxo-4-phenylbutyrate as a colorless to light yellow oil. chemicalbook.comprepchem.com

Table 2: Synthesis of Ethyl 2-oxo-4-phenylbutyrate via Esterification

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Ethanol, Conc. Sulfuric Acid | Reflux for 5 hours | Ethyl 2-oxo-4-phenylbutyrate |

Data sourced from PrepChem. prepchem.com

Other synthetic routes to ethyl 2-oxo-4-phenylbutyrate include Grignard reactions. One method involves reacting β-bromophenylethane with magnesium to form a Grignard reagent, which is then reacted with diethyl oxalate. google.com Another approach utilizes a copper-catalyzed reaction between a Grignard reagent derived from β-halogeno ethylbenzene (B125841) and ethyl oxalyl monochloride. google.com

Biocatalytic and Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These processes often involve the use of whole microbial cells or isolated enzymes to perform specific chemical transformations under mild conditions.

The primary biocatalytic route relevant to this compound is its use as a substrate for producing valuable chiral molecules, such as (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) and L-homophenylalanine. plos.orggoogle.comresearchgate.net These enzymatic reactions highlight the importance of this compound as a key precursor in biotechnological applications.

Enzymatic reduction of this compound is a common strategy. For instance, a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus has been shown to have high bio-reduction activity toward this compound to produce (R)-HPBA. plos.orgnih.gov This enzyme can be co-expressed with formate (B1220265) dehydrogenase in Escherichia coli to create a whole-cell biocatalyst system for efficient cofactor (NADH) regeneration. plos.orgnih.govnih.gov Under optimal conditions, this system can achieve high conversion rates and excellent enantiomeric excess (>99%). nih.gov Similarly, L-phenylalanine dehydrogenase has been used for the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-homophenylalanine, again often coupled with a formate dehydrogenase for NADH regeneration. researchgate.net

Conversely, the enzymatic oxidation of 2-hydroxy-4-phenylbutyric acid can be used to produce this compound. google.com Microorganisms from genera such as Corynebacterium, Brevibacterium, Microbacterium, Arthrobacter, and Bacillus have been identified to possess the ability to oxidize 2-hydroxy-4-phenylbutyric acid to its corresponding keto acid. google.com For example, using Microbacterium ammoniaphilum, 2-hydroxy-4-phenylbutyric acid was converted to this compound with a 63.2% isolated yield. google.com

Table 3: Examples of Biocatalytic Transformations Involving this compound

| Transformation | Enzyme/Microorganism | Product | Key Finding |

|---|---|---|---|

| Asymmetric Reduction | Mutant D-lactate dehydrogenase (from L. bulgaricus) in E. coli | (R)-2-hydroxy-4-phenylbutyric acid | 71.8 mM product from 73.4 mM substrate in 90 min. nih.gov |

| Reductive Amination | L-phenylalanine dehydrogenase (from Rhodococcus sp.) | L-homophenylalanine | Achieved >99% enantiomeric excess and >80% yield. researchgate.net |

Microbial Oxidation of 2-Hydroxy-4-phenylbutyric Acid

A biocatalytic approach for synthesizing this compound involves the microbial oxidation of 2-hydroxy-4-phenylbutyric acid. This method presents an efficient and environmentally benign alternative to traditional chemical synthesis, operating under mild reaction conditions. google.com The process utilizes whole microbial cells that possess the enzymatic machinery to catalyze the conversion. google.com To date, the accumulation of this compound from 2-hydroxy-4-phenylbutyric acid had not been a widely known or practiced method. google.com

Several bacterial genera, including Corynebacterium, Brevibacterium, Arthrobacter, Bacillus, and Microbacterium, have been identified as capable of converting 2-hydroxy-4-phenylbutyric acid into this compound. google.com Among these, Microbacterium ammoniaphilum (specifically strain ATCC15354) has been demonstrated to be effective. google.com In a described process, cultured cells of M. ammoniaphilum are harvested and reacted with an aqueous solution of racemic 2-hydroxy-4-phenylbutyric acid. google.com The reaction, conducted at 30°C and a pH of 7.5 for 25 hours, resulted in the successful production and isolation of this compound with a reported yield of 63.2%. google.com

Enzyme-Catalyzed Conversions

Enzymes play a crucial role in both the synthesis and transformation of this compound (OPBA) into valuable chiral molecules. These biocatalytic conversions are prized for their high stereoselectivity and efficiency. nih.gov Dehydrogenases and transaminases are key enzyme classes utilized in these processes.

Role of Dehydrogenases (e.g., d-lactate dehydrogenase mutants)

Dehydrogenases are instrumental in the asymmetric reduction of this compound to produce chiral hydroxy acids, such as (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), a key precursor for ACE inhibitors. nih.govnih.gov However, OPBA is an unnatural substrate for many native dehydrogenases due to its bulky aromatic group, often resulting in poor catalytic efficiency. plos.org

To overcome this limitation, protein engineering has been employed to develop mutant enzymes with enhanced activity towards OPBA. A notable example is the NAD-dependent D-lactate dehydrogenase (d-nLDH) from Lactobacillus bulgaricus. nih.gov Researchers identified that a double mutant, d-nLDHY52L/F299Y , exhibited significantly high bio-reduction activity for this compound. nih.govnih.gov This engineered enzyme facilitates the production of (R)-HPBA with high enantiomeric excess. nih.gov Similarly, phenylalanine dehydrogenase (PheDH) from Bacillus badius has been engineered to improve the synthesis of L-homophenylalanine from 2-OPBA. nih.gov A triple-site mutant, V309G/L306V/V144G , showed a 12.7-fold higher catalytic activity (kcat) compared to the wild type. nih.gov

| Enzyme | Organism Source | Mutant | Target Product from OPBA | Key Finding |

| d-Lactate Dehydrogenase (d-nLDH) | Lactobacillus bulgaricus | Y52L/F299Y | (R)-2-Hydroxy-4-phenylbutyric acid | High bio-reduction activity towards OPBA. nih.govnih.gov |

| Phenylalanine Dehydrogenase (PheDH) | Bacillus badius | V309G/L306V/V144G | L-Homophenylalanine | 12.9-fold higher catalytic efficiency (kcat/Km) than wild type. nih.gov |

| d-Lactate Dehydrogenase (d-LDH) | Lactobacillus plantarum | N/A (Engineered) | (R)-2-Hydroxy-4-phenylbutyric acid | Used in recombinant Pichia pastoris for efficient synthesis. researchgate.net |

| Carbonyl Reductase (CpCR) | N/A | N/A | (R)-2-Hydroxy-4-phenylbutyric acid ethyl ester | Coupled with GDH for efficient reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). bohrium.com |

Cofactor Regeneration Systems (e.g., Formate Dehydrogenase, Glucose Dehydrogenase)

The reduction of this compound by dehydrogenases is a cofactor-dependent reaction, typically requiring NADH or NADPH. bohrium.comresearchgate.net The high cost of these cofactors necessitates an efficient in-situ regeneration system for a viable industrial process.

Formate Dehydrogenase (FDH) is frequently coupled with the primary dehydrogenase. plos.orgresearchgate.net FDH catalyzes the oxidation of formate to carbon dioxide, concurrently reducing NAD⁺ to NADH. plos.orgresearchgate.net This system is advantageous because the only byproduct is CO₂, which is easily removed and does not complicate the downstream purification of the desired product. nih.govplos.org A novel biocatalyst was constructed by co-expressing the mutant d-nLDHY52L/F299Y and a formate dehydrogenase in Escherichia coli, creating a whole-cell system that uses formate as a co-substrate for NADH regeneration. nih.govplos.org

Glucose Dehydrogenase (GDH) is another widely used enzyme for cofactor regeneration. nih.govbohrium.com GDH oxidizes glucose to gluconic acid, regenerating the required cofactor (either NADH or NADPH). nih.govbohrium.com While effective, this system can lead to the formation of organic acid byproducts, which may add complexity to the product separation process. nih.govplos.org Engineered bi-enzyme systems coupling a carbonyl reductase (CpCR) with GDH have been developed for the production of (R)-HPBE from its corresponding keto-ester, demonstrating high conversion rates. bohrium.com

| Regeneration Enzyme | Co-substrate | Primary Enzyme System | Advantage | Disadvantage |

| Formate Dehydrogenase (FDH) | Formate | d-Lactate Dehydrogenase, Phenylalanine Dehydrogenase | Byproduct (CO₂) is easily removed. plos.org | Potential for pH change. |

| Glucose Dehydrogenase (GDH) | Glucose | Phenylalanine Dehydrogenase, Carbonyl Reductase | High efficiency. nih.govbohrium.com | Organic acid byproducts can complicate purification. nih.govplos.org |

Transaminases for Amino Acid Synthesis (e.g., L-amino acid transaminase)

Transaminases, or aminotransferases, are used for the asymmetric synthesis of chiral amino acids from their corresponding α-keto acids. This compound serves as a precursor for the synthesis of L-homophenylalanine (L-HPA), a non-proteinogenic amino acid. nih.govresearchgate.net

Aromatic L-amino acid transaminases (AroAT) catalyze the transfer of an amino group from an amino donor, such as L-aspartate or L-glutamate, to this compound. nih.govresearchgate.net Researchers have screened for and engineered transaminases with high activity and stability. For example, an AroAT from an Enterobacter species was cloned and overexpressed in E. coli. nih.govresearchgate.net This recombinant system was used for the asymmetric synthesis of L-HPA from 2-OPBA, achieving a conversion yield of over 94% with an enantiomeric excess greater than 99%. nih.gov The low solubility of the L-HPA product in the reaction buffer causes it to precipitate, which advantageously shifts the reaction equilibrium towards product formation. nih.govresearchgate.net

Optimization of Biocatalytic Conditions

To maximize the yield and efficiency of biocatalytic processes involving this compound, reaction conditions must be carefully optimized. Key parameters include pH, temperature, and substrate/cofactor concentrations.

For the production of (R)-HPBA using the coupled d-nLDH and FDH system, optimal conditions were determined. nih.govnih.gov Under these optimized conditions, 73.4 mM of OPBA was converted to 71.8 mM of (R)-HPBA in just 90 minutes, achieving a high productivity of 47.9 mM h⁻¹. nih.govnih.gov

In the synthesis of L-HPA using an engineered phenylalanine dehydrogenase, the optimal temperature was found to be between 30-40°C. nih.gov The reaction maintained over 99% conversion in this range. nih.gov The pH was also critical, with an NH₄OH/HCOONH₄ buffer at pH values around 8.5-9.0 proving effective. nih.gov Optimization of the NAD⁺ cofactor concentration revealed that levels of 0.3 mM or higher were necessary for complete conversion. nih.gov For transaminase-catalyzed reactions, intermittent feeding of the solid 2-OPBA substrate was employed to overcome substrate inhibition observed at concentrations above 40 mM. nih.gov

| Process | Enzyme System | Parameter | Optimal Value/Range | Outcome |

| (R)-HPBA Production | d-nLDHY52L/F299Y + FDH | N/A (Optimized Set) | N/A | 71.8 mM (R)-HPBA from 73.4 mM OPBA in 90 min. nih.gov |

| L-HPA Production | PheDHV309G/L306V/V144G + GDH | Temperature | 30 - 40 °C | >99% conversion. nih.gov |

| L-HPA Production | PheDHV309G/L306V/V144G + GDH | pH | 8.5 - 9.0 | High conversion rate. nih.gov |

| L-HPA Production | PheDHV309G/L306V/V144G + GDH | NAD⁺ Concentration | ≥ 0.3 mM | >99% conversion. nih.gov |

| L-HPA Production | AroAT | Substrate Concentration | < 40 mM (or fed-batch) | Avoids substrate inhibition. nih.gov |

Substrate Concentration Effects

Substrate concentration plays a critical role in the enzymatic synthesis of this compound derivatives. High concentrations of the substrate, this compound (OPBA), can lead to substrate inhibition, a phenomenon where the enzyme's activity decreases at high substrate levels. nih.govscispace.com

In the synthesis of L-homophenylalanine (L-HPA) from 2-OPBA using phenylalanine dehydrogenase (PheDH), substrate inhibition was observed at concentrations of 0.4 M and 0.5 M, resulting in quantitative conversion rates of less than 70% and 30%, respectively, after 240 minutes. scispace.com However, at lower concentrations of 0.2 M and 0.3 M, conversions greater than 99% were achieved within 20 and 30 minutes, respectively. scispace.comnih.gov

To mitigate substrate inhibition, strategies such as fed-batch systems and the use of biphasic aqueous/organic solvent systems have been employed. jiangnan.edu.cn A fed-batch approach in the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate from ethyl 2-oxo-4-phenylbutyrate (OPBE) led to a higher product concentration (12.8 g/L) compared to a batch process (9.2 g/L) at a substrate concentration of 20 g/L. jiangnan.edu.cn Furthermore, a water/dibutyl phthalate (B1215562) two-phase system at an OPBE concentration of 40 g/L yielded a final product concentration of 18.5 g/L, demonstrating the effectiveness of this strategy in overcoming substrate toxicity. jiangnan.edu.cn

Kinetic studies have confirmed that both the substrate (OPBA) and the product (R-2-hydroxy-4-phenylbutyric acid) can inhibit the reaction at higher concentrations. nih.gov The optimization of OPBA concentration for the production of (R)-(-)-2-hydroxy-4-phenylbutyric acid using recombinant Pichia pastoris was investigated over a range of 50–380 mM. researchgate.net In another study, the biotransformation of OPBA was optimized with substrate concentrations ranging from 25–175 mM. plos.org

| Substrate | Enzyme System | Initial Substrate Concentration | Outcome | Reference |

| This compound (2-OPBA) | Phenylalanine dehydrogenase (PheDH) | 0.2 M | >99% conversion in 20 min | scispace.comnih.gov |

| This compound (2-OPBA) | Phenylalanine dehydrogenase (PheDH) | 0.3 M | >99% conversion in 30 min | scispace.comnih.gov |

| This compound (2-OPBA) | Phenylalanine dehydrogenase (PheDH) | 0.4 M | <70% conversion in 240 min | scispace.com |

| This compound (2-OPBA) | Phenylalanine dehydrogenase (PheDH) | 0.5 M | <30% conversion in 240 min | scispace.com |

| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Candida krusei SW2026 | 20 g/L (fed-batch) | 12.8 g/L product | jiangnan.edu.cn |

| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Candida krusei SW2026 | 40 g/L (biphasic system) | 18.5 g/L product | jiangnan.edu.cn |

pH and Temperature Optimization

The efficiency of enzymatic reactions is highly dependent on pH and temperature. For the synthesis of L-homophenylalanine from 2-OPBA catalyzed by a mutant phenylalanine dehydrogenase (M3–2) paired with glucose dehydrogenase, the optimal temperature range was found to be 30–40 °C, achieving over 99% conversion in 180 minutes. nih.gov The reaction efficiency decreased at 25 °C and significantly dropped at 50 °C. nih.gov The optimal pH for this system was determined to be 8.5, using a 1 M NH₄OH/HCOONH₄ buffer at 30 °C. nih.gov

In another study involving the production of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) using whole cells of E. coli expressing D-lactate dehydrogenase and formate dehydrogenase, the highest production was observed at a pH of 6.5. plos.org The reaction temperature for this process was maintained at 37°C. plos.org For the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using a fusion enzyme system, the optimal conditions were a temperature of 30 °C and a pH of 7.5. nih.gov

The stability of the enzymes under different pH and temperature conditions is also a critical factor. For instance, purified enzymes in one study were incubated in buffers with pH levels ranging from 4 to 9 to evaluate their pH stability. nih.gov A separate study on the oxidation of 2-hydroxy-4-phenylbutyric acid to this compound noted that the reaction is typically carried out at a temperature of 20 to 40 °C (preferably 25 to 35 °C) and a pH of 5.0 to 11.0 (preferably 7.5 to 9.0). google.com

| Product | Enzyme System | Optimal Temperature (°C) | Optimal pH | Reference |

| L-Homophenylalanine | Phenylalanine dehydrogenase (M3–2) & Glucose dehydrogenase | 30–40 | 8.5 | nih.gov |

| (R)-2-Hydroxy-4-phenylbutyric acid | E. coli with D-lactate dehydrogenase & Formate dehydrogenase | 37 | 6.5 | plos.org |

| Ethyl (R)-2-hydroxy-4-phenylbutyrate | Carbonyl reductase & Glucose dehydrogenase (fusion enzyme) | 30 | 7.5 | nih.gov |

| This compound | Microbial oxidation | 25–35 | 7.5–9.0 | google.com |

Enzyme Loading and Stability

The amount of enzyme, or enzyme loading, directly impacts the reaction rate. Higher enzyme concentrations generally lead to faster reactions; however, excessively high concentrations can cause enzyme agglomeration, which may hinder substrate access to the active site and reduce the reaction rate. researchgate.net

In the synthesis of (R)-HPBA, the optimization of whole-cell biocatalyst concentration was studied in the range of 1–8 g dry cell weight (DCW) l⁻¹. plos.org Another study on the synthesis of wax esters found that an enzyme amount of 0.149 g was optimal. researchgate.net Research on feruloyl glycerol (B35011) synthesis determined an optimal enzyme load of 60 mg/mL. researchgate.net

Enzyme stability is crucial for the economic feasibility of an enzymatic process. In the production of (R)-HPBA, a co-immobilization method was developed using polyethyleneimine (PEI) to adsorb D-lactate dehydrogenase and Candida boidinii cells (containing formate dehydrogenase) onto cotton cloth. This resulted in a high loading of 0.5 g of cells and 8 mg of LDH per gram of cotton cloth, with an activity yield greater than 95%. nih.gov This co-immobilization enhanced the stability of the enzymes. nih.gov The thermal stability of enzymes is also a key consideration, with studies evaluating residual activity after incubation at temperatures ranging from 20 to 100 °C. nih.gov

| Synthesis Product | Enzyme/Biocatalyst | Optimal Loading | Key Stability Findings | Reference |

| (R)-HPBA | E. coli DF whole cells | 1–8 g DCW l⁻¹ | Not specified | plos.org |

| Wax Esters | Not specified | 0.149 g | Not specified | researchgate.net |

| Feruloyl Glycerols | Novozym 435 | 60 mg/mL | Not specified | researchgate.net |

| (R)-HPBA | D-lactate dehydrogenase & C. boidinii cells | 0.5 g cell & 8 mg LDH / g cotton cloth | Co-immobilization on cotton cloth with PEI resulted in >95% activity yield and enhanced stability. | nih.gov |

Continuous Production Systems (e.g., Enzyme Membrane Reactors)

Enzyme membrane reactors (EMRs) are effective for the continuous production of this compound derivatives, allowing for enzyme retention and continuous product removal. nih.govutm.my This technology has been successfully applied to the synthesis of (R)-2-hydroxy-4-phenylbutyric acid. nih.govresearchgate.net

In one notable application, an EMR was used for the continuous production of (R)-2-hydroxy-4-phenylbutyric acid from its corresponding α-keto acid. nih.gov The system employed D-lactate dehydrogenase (D-LDH) for the reduction reaction and formate dehydrogenase (FDH) for NADH regeneration. nih.govresearchgate.net Over a four-week period, 1 kg of (R)-2-hydroxy-4-phenylbutyric acid was synthesized in a 220 ml EMR, achieving a mean space-time-yield of 165 g l⁻¹ d⁻¹. nih.gov This was accomplished with low enzyme consumption, highlighting the efficiency of the EMR system. nih.gov

Another continuous system utilized a fibrous bed bioreactor with co-immobilized D-lactate dehydrogenase and Candida boidinii cells for (R)-HPBA production. nih.gov This reactor, operated in fed-batch and repeated batch modes, demonstrated a relatively stable reactor productivity of 9 g/L·h and a product yield of 0.95 mol/mol of OPBA, provided the concentrations of OPBA and (R)-HPBA were kept below 10 g/L. nih.gov

The use of a substrate feeding strategy in a 5 L fermentor for the production of (R)-HPBE enabled the efficient conversion of a final OPBE concentration of 920 mM, yielding 912 mM of the product. nih.govconsensus.app

| Product | Reactor Type | Key Enzymes | Production Scale/Yield | Reference |

| (R)-2-Hydroxy-4-phenylbutyric acid | Enzyme Membrane Reactor (EMR) | D-Lactate dehydrogenase, Formate dehydrogenase | 1 kg in 4 weeks; 165 g l⁻¹ d⁻¹ space-time-yield | nih.gov |

| (R)-HPBA | Fibrous Bed Bioreactor | Co-immobilized D-lactate dehydrogenase & C. boidinii cells | 9 g/L·h productivity; 0.95 mol/mol yield | nih.gov |

| (R)-HPBE | 5 L Fermentor (substrate feeding) | Carbonyl reductase, Glucose dehydrogenase | 912 mM product from 920 mM substrate | nih.govconsensus.app |

Chemical Reactivity and Derivative Synthesis

Formation of Esters (e.g., Ethyl 2-oxo-4-phenylbutyrate)

2-Oxo-4-phenylbutyric acid is a versatile precursor in the synthesis of various derivatives, notably its esters. The ethyl ester, Ethyl 2-oxo-4-phenylbutyrate, is a significant aliphatic α-ketoester used as a key intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com

One common laboratory-scale synthesis involves the Fischer esterification of this compound. In a typical procedure, this compound is refluxed with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid for several hours. prepchem.com After the reaction, the mixture is concentrated, diluted with water, and the resulting oily product is extracted. Purification by distillation under reduced pressure yields Ethyl 2-oxo-4-phenylbutyrate as a colorless to light yellow oil. chemicalbook.comprepchem.com

Alternative synthetic routes have also been developed. These include methods starting from different precursors, such as the condensation of phenylpropionic acid ethyl ester with diethyl oxalate. google.com Another approach involves a Grignard reaction. This can be achieved by reacting a Grignard reagent, prepared from β-bromo-phenylethane and magnesium, with diethyl-aceto oxalate. google.com A variation of this method uses ethyl oxalyl monochloride reacted with a copper salt, followed by the addition of the Grignard reagent, which has been reported to have good reaction selectivity and high yield under mild conditions. google.com

Table 1: Synthesis of Ethyl 2-oxo-4-phenylbutyrate

| Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|

| This compound | Ethanol, Sulfuric acid | Reflux for 5 hours | Ethyl 2-oxo-4-phenylbutyrate | prepchem.com |

| beta-halogeno ethylbenzene (B125841) | Magnesium, Ethyl oxalyl monochloride, Copper salt | Grignard reaction followed by coupling | Ethyl 2-oxo-4-phenylbutyrate | google.com |

Reductive Amination to L-Homophenylalanine and other Amino Acids

The conversion of this compound (2-OPBA) to the unnatural amino acid L-homophenylalanine (L-HPA) is a critical transformation, as L-HPA is a key building block for several ACE inhibitors. researchgate.netscispace.com This conversion is primarily achieved through reductive amination, a process that introduces an amino group while reducing the keto group.

Direct asymmetric reductive amination of 2-OPBA using phenylalanine dehydrogenase (PheDH) is a highly attractive method for synthesizing L-HPA. scispace.comnih.gov This biocatalytic approach is advantageous as it uses ammonia (B1221849) as the nitrogen source and generates water as the only byproduct. nih.govnih.gov The reaction requires a cofactor, typically NADH, which is often regenerated in a coupled enzymatic system using enzymes like formate (B1220265) dehydrogenase or glucose dehydrogenase. researchgate.netresearchgate.netresearchgate.net

Research has focused on improving the efficiency of this process, which can be limited by the enzyme's catalytic efficiency and substrate inhibition. nih.govnih.gov Structure-guided steric hindrance engineering of PheDH from Bacillus badius has led to the development of mutant enzymes with significantly higher catalytic activity. nih.govnih.gov For instance, a triple-site mutant, V309G/L306V/V144G, exhibited a 12.7-fold higher kcat value compared to the wild-type enzyme. nih.gov This engineered enzyme, when paired with a glucose dehydrogenase for cofactor regeneration, successfully converted high concentrations of 2-OPBA (1.08 M) to L-HPA with high efficiency. nih.govnih.gov Similarly, a thermostable PheDH from Quasibacillus thermotolerans has been identified, showing promise for industrial applications due to its high stability and catalytic efficiency toward various phenylpyruvate analogues, including 2-OPBA. jiangnan.edu.cn

The stereoselective synthesis of (S)-2-amino-4-phenylbutyric acid (which is L-homophenylalanine) from 2-OPBA is a primary goal of the reductive amination process. The use of L-phenylalanine dehydrogenases (PheDH) inherently provides high stereoselectivity, yielding the desired (S)-enantiomer with an enantiomeric excess (ee) often exceeding 99%. researchgate.netresearchgate.net

Strategies to enhance the practical application of this synthesis include enzyme immobilization. PheDH from Rhodococcus sp. M4, when covalently immobilized onto a carrier like Eupergit CM, demonstrated improved thermostability and a broader operational pH range. researchgate.net The immobilized enzyme was successfully used for the synthesis of (S)-2-amino-4-phenylbutyric acid, achieving over 80% yield and more than 99% ee, comparable to the free enzyme. researchgate.net

Another approach involves the use of whole-cell biocatalysts. Recombinant Escherichia coli cells over-expressing aromatic transaminases can convert this compound and related keto acids into the corresponding (S)-2-amino acids with high yields (68–78%) and excellent enantiomeric purity (>99%), using L-aspartic acid as the amino donor. researchgate.netnih.gov

While enzymatic methods are powerful, the substrate, this compound, can sometimes pose a challenge by inhibiting the enzymes used in the reaction. It has been reported that this compound can markedly inhibit the activity of aminotransferases. google.comkoreascience.kr This substrate inhibition was observed to be a limiting factor in the asymmetric synthesis of L-HPA, particularly at higher substrate concentrations (above 40 mM). nih.gov

Asymmetric Reduction to Hydroxy Acids

Besides amination, the asymmetric reduction of the keto group of this compound to a hydroxyl group is another crucial reaction, yielding chiral 2-hydroxy-4-phenylbutyric acid. This reaction is typically performed biocatalytically to achieve the high stereoselectivity required for pharmaceutical intermediates. plos.org

(R)-2-Hydroxy-4-phenylbutyric acid [(R)-HPBA] is a valuable precursor for the synthesis of several ACE inhibitors. nih.govnih.gov The most desirable method for its production is the asymmetric bio-reduction of this compound (OPBA) using dehydrogenases, which offers excellent stereoselectivity and a theoretical yield of up to 100%. plos.org

Various enzymatic systems have been developed for this purpose. A notable example involves using a mutant of NAD-dependent D-lactate dehydrogenase (d-nLDH). The Y52L/F299Y mutant from Lactobacillus bulgaricus showed high activity towards OPBA. plos.orgnih.gov When this mutant enzyme was co-expressed with formate dehydrogenase (for NADH regeneration) in E. coli, the resulting whole-cell biocatalyst efficiently reduced OPBA to (R)-HPBA. plos.orgnih.gov Under optimized conditions, 73.4 mM of OPBA was converted to 71.8 mM of (R)-HPBA in 90 minutes with an enantiomeric excess greater than 99%. nih.gov

Other microorganisms and enzymes have also been successfully employed. Recombinant Pichia pastoris expressing an engineered D-lactate dehydrogenase from Lactobacillus plantarum achieved full conversion of OPBA with over 95% yield and nearly 100% ee for (R)-HPBA. nih.govresearchgate.net The reduction of the corresponding ester, Ethyl 2-oxo-4-phenylbutyrate (EOPB), has also been explored using yeasts like Rhodotorula minuta and Candida holmii, which produced Ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric excess (94-95%). nih.gov

Table 2: Biocatalytic Synthesis of (R)-HPBA from this compound (OPBA)

| Biocatalyst (Enzyme/Organism) | Cofactor Regeneration | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Engineered D-lactate dehydrogenase (L. bulgaricus) in E. coli | Formate dehydrogenase | OPBA | (R)-HPBA | >99% ee, 98% conversion in 90 min | plos.orgnih.gov |

| Engineered D-lactate dehydrogenase (L. plantarum) in P. pastoris | Glucose (endogenous) | OPBA | (R)-HPBA | ~100% ee, >95% yield | nih.govresearchgate.net |

| Candida krusei SW2026 | Glucose (endogenous) | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 99.7% ee, 95.1% yield | jiangnan.edu.cn |

Enantioselectivity and Stereochemical Control in Derivatization

Achieving high enantioselectivity is the primary goal in the derivatization of this compound, as the biological activity of the resulting pharmaceuticals is highly dependent on their stereochemistry. nih.govjiangnan.edu.cn Biocatalytic reductions are particularly advantageous for their excellent stereochemical control. nih.govplos.org

The choice of biocatalyst—whether it's a specific microorganism or an isolated enzyme—is crucial in determining the chirality of the product. For example, while Candida krusei and engineered D-lactate dehydrogenases reliably produce the (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid with very high enantiomeric excess (>99%), some strains of Saccharomyces cerevisiae preferentially yield the (S)-enantiomer. nih.govnih.govjiangnan.edu.cnjiangnan.edu.cnresearchgate.net The isolation of specific dehydrogenases from S. cerevisiae revealed that different enzymes within the same organism can have opposite stereoselectivities. jiangnan.edu.cn

Protein engineering has proven to be a powerful tool for enhancing stereochemical control and activity. The creation of mutants like the d-nLDHY52L/F299Y from Lactobacillus bulgaricus and the Tyr52Leu variant from Lactobacillus plantarum not only increased catalytic rates but also maintained exceptionally high enantioselectivity (>99% ee) for the (R)-product. nih.govnih.govnih.gov This demonstrates that targeted modifications in the enzyme's active site can fine-tune substrate recognition and enforce a specific stereochemical outcome during the reduction of the prochiral ketone of OPBA. rsc.org

Reaction conditions also play a role in enantioselectivity. For microbial reductions, parameters such as pH, temperature, and the choice of co-substrate can influence both the reaction rate and the enantiomeric excess of the product. jiangnan.edu.cnjiangnan.edu.cn For instance, the carbonyl reductase from C. krusei SW 2026 shows optimal activity and stability in a slightly acidic pH range (5.5 to 6.5). jiangnan.edu.cn

Other Chemical Transformations and Derivatives

Beyond bioreduction to chiral alcohols, this compound and its derivatives can undergo other significant chemical transformations.

One important transformation is reductive amination , which converts the α-keto acid into an amino acid. The production of L-homophenylalanine has been achieved through the reductive amination of 2-oxo-4-phenylbutanoic acid catalyzed by L-phenylalanine dehydrogenase. researchgate.net This reaction requires a cofactor (NADH), which can be regenerated in a coupled system using formate dehydrogenase. researchgate.net

Another key derivatization is transamination . Recombinant Escherichia coli cells that over-express aromatic transaminase from Enterobacter sp. can convert 2,4-dioxo-4-phenylbutyric acid into (S)-2-amino-4-oxo-4-phenylbutyric acid with high yield (68–78%) and excellent enantiomeric purity (>99%). researchgate.net This process utilizes L-aspartic acid as the amino donor. researchgate.net

Furthermore, chemo-enzymatic routes provide alternative pathways to derivatives. A process has been reported that combines the lactonase-catalyzed hydrolysis of cis- and trans-2-hydroxy-4-phenyl-4-butyrolactones with subsequent hydrogenation over a Palladium-on-Carbon (Pd/C) catalyst to produce optically pure 2-hydroxy-4-phenylbutyric acid. calis.edu.cn

The ethyl ester of this compound (OPBE) can also be synthesized from starting materials like 3-phenylpropionic acid ethyl ester and ethyl oxalate. google.com Additionally, OPBE itself serves as a precursor in the synthesis of other derivatives, such as through enantioselective hydrogenation using homogeneous Rh-diphosphine or heterogeneous Pt/Al₂O₃-cinchona catalysts. chemicalbook.com

Biological and Biochemical Research Applications

Role in Metabolic Pathways

2-Oxo-4-phenylbutyric acid is an important intermediate in several metabolic pathways, primarily related to amino acid metabolism.

This compound is structurally related to phenylalanine and is a key substrate in pathways involving the synthesis of its analogue, L-homophenylalanine. scispace.com The direct reductive amination of this compound is a prominent reaction that leads to the formation of L-homophenylalanine, an unnatural amino acid. scispace.comnih.govnih.gov This process is catalyzed by enzymes such as phenylalanine dehydrogenase. scispace.comnih.govnih.gov The metabolic conversion of this compound can influence the cellular pools of related amino acids and their metabolic fluxes. In some enzymatic systems, L-phenylalanine can be used as a starting material for the synthesis of 2-phenylethanol, where this compound is a related intermediate in the broader context of manipulating these pathways for biotechnological production. nih.gov

As a 2-oxocarboxylic acid, this compound is a substrate for various enzymes within this metabolic class. kegg.jp The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound as a product in the reaction catalyzed by 3-benzylmalate dehydrogenase, which converts 3-Benzylmalic acid into this compound, CO2, and NADH. kegg.jp This places it within the broader network of 2-oxocarboxylic acid metabolism, which is central to the biosynthesis and degradation of amino acids and other key cellular compounds. kegg.jp Its metabolism is often studied in the context of producing valuable chiral molecules. nih.gov

Enzyme Interactions and Inhibition

The reactivity of the keto group in this compound makes it a target for a variety of enzymes, acting as both a substrate and, in some cases, an inhibitor.

This compound is a well-established substrate for phenylalanine dehydrogenase (PheDH). nih.govnih.gov This enzyme catalyzes the reductive amination of this compound to L-homophenylalanine, a reaction of significant interest for the pharmaceutical industry. scispace.com Studies have explored the substrate specificity of PheDH from various sources, such as Bacillus badius and Quasibacillus thermotolerans, demonstrating their ability to act on this compound. nih.govjiangnan.edu.cn Besides PheDH, other dehydrogenases and transaminases also recognize this compound as a substrate. For instance, a mutant D-lactate dehydrogenase has been shown to have high bio-reduction activity toward it. nih.gov Similarly, aromatic amino acid transaminases can utilize it to produce L-homophenylalanine. nih.gov

| Enzyme | Source Organism | Reaction Type | Product |

| Phenylalanine Dehydrogenase (PheDH) | Bacillus badius | Reductive Amination | L-Homophenylalanine |

| Phenylalanine Dehydrogenase (PheDH) | Quasibacillus thermotolerans | Reductive Amination | L-Homophenylalanine |

| D-Lactate Dehydrogenase (mutant) | Lactobacillus bulgaricus | Bio-reduction | (R)-2-Hydroxy-4-phenylbutyric acid |

| Aromatic Amino Acid Transaminase (AroAT) | Enterobacter sp. | Asymmetric Synthesis | L-Homophenylalanine |

| meso-Diaminopimelate Dehydrogenase (DAPDH) | Symbiobacterium thermophilum | Reductive Amination | D-amino acids |

| α-Hydroxy Acid Dehydrogenase (HADH) | Enterobacter sp. BK2K | Reduction | (S)-2-hydroxy-4-phenylbutanoic acid |

To enhance the efficiency of reactions involving this compound, researchers have focused on engineering the active sites of enzymes. Structure-guided steric hindrance engineering of phenylalanine dehydrogenase from Bacillus badius has been employed to improve its catalytic efficiency for the synthesis of L-homophenylalanine from this compound. nih.gov One study reported a triple-site mutant (V309G/L306V/V144G) with a 12.7-fold higher kcat value than the wild type. nih.gov Similarly, the substrate binding pocket of a keto acid reductase from Leuconostoc lactis was reconstructed, resulting in a mutant with a 3.5-fold improvement in specific activity for the reduction of this compound to (R)-2-hydroxy-4-phenylbutyric acid. rsc.org The engineering of amino acid dehydrogenase superfamilies has also been explored to alter substrate specificity, successfully modifying an E. coli glutamate (B1630785) dehydrogenase to favor this compound. semanticscholar.org

| Enzyme (Wild-Type) | Mutant | Improvement in Catalytic Efficiency (kcat/Km) or Specific Activity | Substrate |

| Phenylalanine Dehydrogenase (Bacillus badius) | V309G/L306V/V144G | 12.9-fold higher kcat/Km | This compound |

| Keto Acid Reductase (Leuconostoc lactis) | L244G/A250G/L245R | 6.80-fold improvement in catalytic efficiency | This compound |

| D-Lactate Dehydrogenase (Lactobacillus bulgaricus) | Y52L/F299Y | High bio-reduction activity | This compound |

| meso-Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum) | W121L/H227I | Dramatically improved enzyme activities | This compound |

Precursor in Chiral Drug Synthesis

This compound and its ethyl ester are crucial precursors in the synthesis of chiral drugs, particularly angiotensin-converting enzyme (ACE) inhibitors. researchgate.netnih.gov The asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) is a key step in the production of several "pril" drugs. researchgate.netresearchgate.net This transformation is often achieved with high enantioselectivity using enzymes like carbonyl reductases. hep.com.cnbohrium.comnih.gov Furthermore, the direct reductive amination of this compound to L-homophenylalanine provides a chiral building block for the synthesis of ACE inhibitors such as Cilazapril.

| Precursor | Enzyme(s) | Chiral Intermediate/Product | Application/Drug Class |

| Ethyl 2-oxo-4-phenylbutyrate (OPBE) | Carbonyl Reductase (CpCR), Glucose Dehydrogenase (GDH) | (R)-2-Hydroxy-4-phenylbutyrate ((R)-HPBE) | ACE Inhibitors (e.g., Benazepril (B1667978), Enalapril, Lisinopril) |

| This compound (OPBA) | Phenylalanine Dehydrogenase (PheDH) | L-Homophenylalanine | ACE Inhibitors (e.g., Cilazapril) |

| This compound (OPBA) | Keto Acid Reductase, Glucose Dehydrogenase (GDH) | (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) | ACE Inhibitors |

| This compound (OPBA) | Aromatic Amino Acid Transaminase (AroAT) | L-Homophenylalanine | Building block for ACE inhibitors |

| 2-Oxo-4-phenylbutanoic acid | α-Hydroxy Acid Dehydrogenase (HADH), Formate (B1220265) Dehydrogenase | (S)-2-hydroxy-4-phenylbutanoic acid | Chiral intermediate |

Angiotensin-Converting Enzyme (ACE) Inhibitors

Cellular and Molecular Effects

This compound interacts with biological systems primarily as a substrate or intermediate in metabolic pathways, particularly those involving amino acids. jmb.or.kr Its presence can influence cellular processes by participating in enzymatic reactions and affecting metabolic fluxes.

Research has indicated a link between the levels of this compound and gene expression related to amino acid metabolism. jmb.or.kr In a study involving a mouse model of Clostridioides difficile infection, metabolomic analysis of fecal samples showed that a combination treatment of vancomycin (B549263) and metronidazole (B1676534) led to a significant increase in the levels of this compound. jmb.or.kr Concurrently, pathway analysis revealed that the activity of several amino acid metabolic pathways—including those for phenylalanine, arginine, proline, and histidine—was substantially upregulated in this treatment group. jmb.or.kr This suggests that the presence or flux of this compound is correlated with significant alterations in the expression of genes governing amino acid metabolism within the gut environment. jmb.or.kr

This compound interacts with biological systems by serving as a substrate for a variety of enzymes. Its conversion into chiral precursors for pharmaceuticals is a clear example of its interaction with specific enzymes like dehydrogenases and transaminases that have been engineered for high efficiency. nih.govnih.gov Beyond its role in synthesis, it has been identified in broader biological contexts. For instance, it was found to bind to a triple variant of the SgvM methyltransferase from Streptomyces griseoviridis in a structural study, indicating its potential to interact with a range of protein targets. rcsb.org Furthermore, its changing levels in the gut microbiome in response to antibiotic treatment highlight its role within the complex metabolic network of host-microbe interactions. jmb.or.kr

The structural analogue, 4-oxo-4-phenylbutyric acid (also known as 3-benzoylpropionic acid), is recognized for its haptenic properties. nih.govebi.ac.uk A hapten is a small molecule that, by itself, does not provoke an immune response but can become immunogenic when it covalently binds to a larger carrier molecule, such as a protein. ebi.ac.uk This drug-protein conjugate can then be recognized by the immune system, leading to the formation of antibodies. ebi.ac.uk This property has been exploited in research to investigate the mechanisms of drug-induced photoallergy, an adverse immune reaction to a drug triggered by light. ebi.ac.uk By generating specific antibodies against the benzoyl substructure of haptens like 4-oxo-4-phenylbutyric acid, researchers can study how certain drugs photobind to proteins and elicit an immune response. ebi.ac.uk

Analytical Methodologies in 2 Oxo 4 Phenylbutyric Acid Research

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of 2-Oxo-4-phenylbutyric acid. It is extensively used for both qualitative and quantitative assessment.

HPLC is the primary method for determining the purity of this compound and for monitoring the progress and calculating the yield of chemical and biological reactions in which it is a substrate or product. nih.govgoogle.com Reverse-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. sielc.com

Researchers use various column and mobile phase combinations to achieve optimal separation. For instance, an Agilent Zorbax SB-C18 column with a mobile phase of 1 mM sulfuric acid and acetonitrile (B52724) has been successfully used. nih.gov Another method involves a LiChrospher 60 RP-select B column with a gradient of water and acetonitrile, both containing 0.1% phosphoric acid. lgcstandards.com The selection of the column and mobile phase is critical for achieving sharp peaks and good resolution from impurities or other reaction components. Detection is typically carried out using a Diode-Array Detector (DAD) or a variable-wavelength UV detector, often set at 210 nm to detect the chromophores within the molecule. nih.govlgcstandards.com These methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used in the mobile phase instead of phosphoric acid. sielc.com

Table 1: HPLC Conditions for this compound Analysis

| Column | Mobile Phase | Flow Rate | Temperature | Detector | Reference |

|---|---|---|---|---|---|

| Agilent Zorbax SB-C18 (150x4.6 mm, 5 µm) | 85:15 (v/v) 1 mM H₂SO₄ / Acetonitrile | 0.7 ml/min | 30°C | VWD at 210 nm | nih.gov |

| LiChrospher 60 RP-select B (125 x 4.0 mm, 5 µm) | Gradient of Water (0.1% H₃PO₄) and Acetonitrile (0.1% H₃PO₄) | 1.0 ml/min | 40°C | DAD at 210 nm | lgcstandards.com |

Spectroscopic Techniques (e.g., NMR for structural confirmation)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure. nih.govsci-hub.stbiosynth.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule. While detailed spectra for the parent acid are not always published, data for its esters, such as ethyl 2-oxo-4-phenylbutyrate, are available and provide insight into the expected signals. chemicalbook.comnih.gov ¹H NMR spectra would show characteristic signals for the aromatic protons of the phenyl group, as well as signals for the methylene (B1212753) protons of the butyric acid chain. ¹³C NMR spectroscopy complements this by identifying the carbon atoms, including the distinct signals for the carbonyl and carboxyl carbons. sci-hub.stnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound or its esters will exhibit characteristic absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid (or ester) groups, as well as C-H and C=C stretching from the aromatic ring. biosynth.com Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy has been used to confirm the structure of reference materials. lgcstandards.com

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight. nih.gov This technique is also crucial for identifying fragments, which can further support the proposed structure.

Enantiomeric Excess Determination (e.g., for chiral derivatives)

In the synthesis of chiral compounds derived from this compound, such as (R)- or (S)-2-hydroxy-4-phenylbutyric acid, determining the enantiomeric excess (ee) is critical. nih.govcalis.edu.cn This is a measure of the purity of a single enantiomer in a mixture. The primary technique for this analysis is chiral HPLC.

Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of the two enantiomers. This results in two distinct peaks on the chromatogram, the areas of which can be used to calculate the enantiomeric excess. For example, the stereoselective analysis of (R)- and (S)-2-hydroxy-4-phenylbutyric acid has been performed using a chiral column (MCI GEL CRS10W) with a mobile phase of 2 mM copper sulfate (B86663) and acetonitrile. nih.gov Other studies have employed different chiral columns, such as the Chiracel AD-H and OJ-H, for the separation of related chiral precursors. calis.edu.cn The ability to achieve high enantiomeric excess (>99% ee) is often a key goal in asymmetric synthesis, and chiral HPLC is the definitive method for its verification. nih.govcalis.edu.cn

Table 2: Chiral HPLC Conditions for Derivatives of this compound

| Analyte | Column | Mobile Phase | Flow Rate | Temperature | Detector | Reference |

|---|---|---|---|---|---|---|

| (R)- and (S)-2-Hydroxy-4-phenylbutyric acid | MCI GEL CRS10W | 85:15 (v/v) 2 mM CuSO₄ / Acetonitrile | 0.5 ml/min | 25°C | UV at 254 nm | nih.gov |

Advanced Research Topics and Future Directions

Development of Novel Biocatalysts and Engineered Enzymes

The core of advancing the utility of 2-oxo-4-phenylbutyric acid (also known as 2-OPBA or 4-phenyl-2-oxobutanoic acid) lies in the development of highly efficient and stereoselective biocatalysts. Wild-type enzymes often exhibit limited activity or specificity towards this unnatural substrate. Consequently, protein engineering has become an indispensable tool for tailoring enzymes to meet the demands of industrial-scale synthesis.

Key enzymatic transformations of this compound include reductive amination to L-homophenylalanine (L-HPA) and asymmetric reduction to (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA), both of which are critical precursors for angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.govplos.org Researchers have successfully engineered several classes of enzymes for these purposes.

Phenylalanine Dehydrogenase (PheDH): Direct reductive amination of 2-OPBA using PheDH is an attractive route to L-HPA due to its use of inexpensive ammonia (B1221849) and the generation of only water as a byproduct. nih.gov However, the catalytic efficiency of wild-type PheDH with the bulkier 2-OPBA substrate is often low. nih.govscispace.com To overcome this, structure-guided steric hindrance engineering has been applied to PheDH from Bacillus badius (BbPheDH). By identifying residues that cause steric clashes with the substrate in the binding pocket, targeted mutations can be introduced. For instance, the optimal triple-site mutant V309G/L306V/V144G exhibited a 12.7-fold higher kcat value and a 12.9-fold higher catalytic efficiency (kcat/Km) for 2-OPBA compared to the wild-type enzyme. nih.govnih.gov

D-Lactate Dehydrogenase (d-LDH) and Keto Acid Reductases (KAR): For the synthesis of (R)-HPBA, dehydrogenases are preferred for their high stereoselectivity and theoretical yield. plos.org As 2-OPBA is an unnatural substrate for d-LDH, engineering is required to improve its catalytic efficiency. nih.gov A mutant of NAD-dependent d-LDH from Lactobacillus bulgaricus (Y52L/F299Y) was found to have high bio-reduction activity toward 2-OPBA. nih.govnih.gov Similarly, a keto acid reductase from Leuconostoc lactis (LlKAR) was engineered by reconstructing its substrate binding pocket. Through three rounds of mutagenesis targeting residues like Leu127, Thr129, and Leu244, the L244G/A250G/L245R mutant was created, showing a 3.5-fold improvement in specific activity and a 6.80-fold increase in catalytic efficiency. rsc.org

Aminotransferases: Genetically engineered tyrosine aminotransferases have been developed that demonstrate broad substrate specificity and can catalyze the synthesis of L-HPA from 2-OPBA at very high substrate concentrations (up to 2 M), which is a significant advantage for reducing production costs. google.com

The table below summarizes key research findings in the engineering of biocatalysts for this compound conversion.

| Enzyme | Source Organism | Engineering Strategy | Key Mutations | Improvement Highlights | Target Product |

| Phenylalanine Dehydrogenase (PheDH) | Bacillus badius | Structure-Guided Steric Hindrance Engineering | V309G/L306V/V144G | 12.9-fold increase in catalytic efficiency (kcat/Km). nih.govnih.gov | L-Homophenylalanine |

| Keto Acid Reductase (LlKAR) | Leuconostoc lactis | Substrate Binding Pocket Reconstruction | L244G/A250G/L245R | 3.5-fold improvement in specific activity; 6.8-fold increase in catalytic efficiency. rsc.org | (R)-2-Hydroxy-4-phenylbutyric acid |

| D-Lactate Dehydrogenase (d-nLDH) | Lactobacillus bulgaricus | Rational Design | Y52L/F299Y | High bio-reduction activity towards 2-OPBA. nih.govplos.org | (R)-2-Hydroxy-4-phenylbutyric acid |

| meso-Diaminopimelate Dehydrogenase (StDAPDH) | Symbiobacterium thermophilum | Structure-Guided Rational Design | W121L/H227I | 34-fold improved enzyme activity toward 2-OPBA. nih.govnih.gov | D-Amino Acids |

| Tyrosine Aminotransferase | Genetically Engineered | Genetic Engineering | Not Specified | Tolerates high substrate concentration (up to 2 M 2-OPBA). google.com | L-Homophenylalanine |

Process Intensification and Bioreactor Design

Translating the success of engineered enzymes into viable industrial processes requires significant innovation in process intensification and bioreactor design. Key challenges include overcoming substrate and product inhibition, efficiently regenerating expensive cofactors (like NADH), and developing scalable, continuous production systems.

Fed-Batch and Continuous Processing: High concentrations of this compound or its ester derivatives can inhibit enzyme activity. bohrium.com To mitigate this, fed-batch strategies are commonly employed. This involves the incremental addition of the substrate to the reactor, which maintains a low, non-inhibitory concentration and allows for a higher total amount of product to be formed. bohrium.comnih.gov For example, a fed-batch approach enabled the efficient conversion of a final concentration of 920 mM ethyl 2-oxo-4-phenylbutyrate. bohrium.com

Immobilization and Bioreactor Configuration: Enzyme or whole-cell immobilization is a crucial strategy for catalyst recycling and process stability. A novel method was developed for the co-immobilization of recombinant D-lactate dehydrogenase and whole Candida boidinii cells (containing formate (B1220265) dehydrogenase for NADH regeneration) onto cotton cloth using polyethyleneimine (PEI). nih.gov This co-immobilized system was used in a fibrous bed bioreactor in fed-batch and repeated-batch modes, achieving a stable reactor productivity of 9 g/L·h. nih.gov

Integrated membrane bioreactors are another advanced solution, particularly for the synthesis of L-HPA. researchgate.netnih.gov These systems combine the enzymatic reaction, cofactor regeneration, and product separation into a single, continuous process. The membrane retains the enzymes and the cofactor, allowing for their continuous reuse while the product is removed. researchgate.netnih.gov

In Situ Product Removal (ISPR): A particularly elegant strategy for process intensification is in situ product removal, which drives the reaction equilibrium toward product formation by continuously removing the product from the reaction mixture. In the transaminase-catalyzed synthesis of L-HPA from 2-OPBA, the low aqueous solubility of L-HPA allows it to spontaneously crystallize out of the solution. nih.govacs.orgacs.org This direct reactive crystallization removes the product, alleviates product inhibition, and simplifies downstream processing. nih.govacs.org

| Process Strategy | Bioreactor Type/Method | Key Features & Advantages | Example Application |

| Immobilization | Fibrous Bed Bioreactor | Co-immobilization of LDH and whole cells on cotton cloth; high loading and activity yield (>95%); stable productivity. nih.gov | (R)-HPBA Production |

| Process Integration | Integrated Membrane Bioreactor | Combines reaction and catalyst retention; allows for continuous operation and cofactor recycling. researchgate.netnih.gov | L-HPA Production |

| Substrate Feeding | Fed-Batch Reactor | Mitigates substrate toxicity/inhibition; allows for high final product concentrations. bohrium.comnih.gov | (R)-HPBE & L-HPA Production |

| In Situ Product Removal | Reactive Crystallization | Product crystallizes directly from the reaction mixture, shifting equilibrium and simplifying purification. nih.govacs.org | L-HPA Production |

Mechanistic Studies of Enzymatic Reactions

A fundamental understanding of the enzymatic reaction mechanisms is critical for rational enzyme engineering and process optimization. The primary enzymatic routes from this compound involve three main mechanisms: reductive amination, asymmetric reduction, and transamination.

Asymmetric Reduction Mechanism: The synthesis of (R)-HPBA is achieved via the asymmetric reduction of the keto group of 2-OPBA. plos.org This is catalyzed by keto acid reductases or engineered D-lactate dehydrogenases. nih.govrsc.org Like reductive amination, this process is cofactor-dependent (typically NADH or NADPH) and requires a coupled regeneration system. nih.govrsc.org

Transamination Mechanism: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., L-glutamine, L-aspartic acid) to the keto acid acceptor (2-OPBA). google.comnih.gov This reaction uses the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). nih.gov A significant challenge in transaminase reactions can be unfavorable equilibria, which can be overcome by strategies like in situ product removal. nih.govacs.org

Kinetic Studies and Inhibition: Kinetic analysis of these enzymatic reactions provides vital information for process design. It has been shown that both the substrate (2-OPBA) and the product ((R)-HPBA) can inhibit the activity of D-lactate dehydrogenase, making fed-batch processing a necessity. nih.gov Similarly, high concentrations of 2-OPBA were found to inhibit some aminotransferases. google.com For engineered enzymes, kinetic parameters are a key measure of success. The V309G/L306V/V144G mutant of BbPheDH, for example, showed a 12.7-fold increase in turnover number (kcat) for 2-OPBA with no significant change in its Michaelis constant (Km), indicating a much faster conversion rate without a loss of binding affinity. nih.gov

Exploration of New Pharmaceutical and Biochemical Applications

The primary driver for research into this compound is its role as a key building block for valuable chiral molecules. Its applications are predominantly in the pharmaceutical and biochemical sectors.

Pharmaceutical Applications: this compound is a crucial precursor in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure. nih.govplos.orgjiangnan.edu.cn

Synthesis of L-Homophenylalanine (L-HPA): L-HPA is a non-proteinogenic amino acid that serves as a versatile chiral building block for ACE inhibitors such as enalapril, lisinopril, and ramipril. nih.govnih.govacs.org

Synthesis of (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA): This chiral hydroxy acid, and its ethyl ester ((R)-HPBE), are also key intermediates for ACE inhibitors, including benazepril (B1667978) and cilazapril. nih.govjiangnan.edu.cn

Other Potential Applications: The compound has been investigated for its inhibitory activity against enzymes like the polymerase acidic protein of the influenza virus and the RNA-directed RNA polymerase of the Hepatitis C virus, though the inhibitory concentrations are relatively high. bindingdb.org

Biochemical Applications: Beyond its role in synthesizing established drug precursors, this compound is a valuable substrate in biocatalysis for creating a range of non-natural amino acids and other chiral compounds.

Prochiral Substrate for Enzyme Discovery and Engineering: Its conversion is often used as a model reaction to test the activity and substrate scope of newly discovered or engineered enzymes, such as C-methyltransferases and various dehydrogenases. mdpi.comescholarship.org

Synthesis of Novel Amino Acids: Mutant enzymes have been used to transform this compound and its analogues into a variety of non-natural alpha-amino acids, which are important tools for peptide drug development. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods have become integral to the advanced study of this compound, particularly in the context of enzyme engineering. These in silico techniques provide molecular-level insights that guide and accelerate experimental work.

Structure-Guided Enzyme Engineering: Molecular docking is a primary tool used to predict how a substrate like this compound binds within an enzyme's active site. nih.govresearchgate.net By modeling the substrate-enzyme complex, researchers can identify specific amino acid residues that cause steric hindrance or that could be mutated to improve binding and catalysis. researchgate.net For example, docking simulations of 2-OPBA into the active site of Bacillus badius PheDH revealed poor adaptability compared to the native substrate. This insight led to the successful engineering of the enzyme by mutating residues V144, L306, and V309, which were predicted to be causing steric clashes. nih.govresearchgate.net The simulations of the resulting mutants showed an increased substrate-binding volume and greater degrees of freedom for the substrate within the pocket. nih.govnih.gov Similar docking studies have been used to guide the engineering of keto acid reductases, diaminopimelate dehydrogenases, and other phenylalanine dehydrogenases. rsc.orgnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for 2-Oxo-4-phenylbutyric acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Knoevenagel condensation using benzaldehyde derivatives and ethyl acetoacetate under alkaline conditions, followed by hydrolysis and decarboxylation . Key factors include pH control (8–10) and temperature (60–80°C) to minimize side reactions like over-oxidation. Yields can be improved by using anhydrous solvents (e.g., ethanol or THF) and inert atmospheres to prevent hydrolysis of intermediates .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

- Recrystallization in methanol or ethanol is effective due to the compound’s moderate solubility in polar solvents (solubility: 25 mg/mL in methanol at 25°C) . For trace impurities (e.g., unreacted benzaldehyde), column chromatography with silica gel and a hexane/ethyl acetate gradient (7:3 ratio) is recommended .

Q. What analytical techniques are critical for structural confirmation and quality assessment?

- NMR (¹H and ¹³C) confirms the ketone (δ ~210 ppm in ¹³C NMR) and phenyl group (δ ~7.3–7.5 ppm in ¹H NMR). HPLC with a C18 column (UV detection at 254 nm) quantifies purity, while FT-IR identifies functional groups (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with enzymes like Kynurenine-3-hydroxylase, and what experimental designs can elucidate inhibition mechanisms?

- The compound’s α-keto group chelates metal ions (e.g., Fe²⁺) in enzyme active sites, disrupting catalytic cycles . To study inhibition:

- Use kinetic assays with varying substrate concentrations and fixed inhibitor doses.

- Apply isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry .

- Pair with molecular docking simulations (e.g., AutoDock Vina) to map interactions in silico .

Q. What strategies resolve contradictory data on the compound’s role in histone deacetylase (HDAC) inhibition versus chemical chaperone activity?

- Conduct gene expression profiling (RNA-seq) in different cell lines (e.g., cancer vs. normal).

- Compare dose-response curves: HDAC inhibition typically requires higher concentrations (>1 mM) than chaperone activity (0.1–0.5 mM) .

- Use siRNA knockdown of HDACs or chaperones (e.g., HSP70) to isolate pathways .

Q. How can enantiomeric purity of this compound derivatives impact pharmacological studies, and what chiral resolution methods are viable?

- The (R)-enantiomer shows higher binding affinity to certain targets (e.g., COX-2) . Resolution methods include:

- Chiral HPLC with amylose-based columns.

- Enzymatic resolution using lipases (e.g., Candida antarctica) to hydrolyze ester derivatives selectively .

Q. What are the best practices for handling the compound’s instability in aqueous buffers during in vitro assays?

- Prepare fresh solutions in PBS (pH 7.4) with 10% DMSO to prevent ketone hydration. For long-term stability, store lyophilized powder at -20°C in desiccated conditions .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported IC₅₀ values for antimicrobial activity across studies?